molecular formula C10H11N3 B069634 6-Quinoxalinamine, N,5-dimethyl- CAS No. 161696-98-6

6-Quinoxalinamine, N,5-dimethyl-

Cat. No. B069634
M. Wt: 173.21 g/mol
InChI Key: NXRPHEZQLSUGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Quinoxalinamine, N,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a quinoxaline ring and a dimethyl amine group. The unique chemical structure of 6-Quinoxalinamine, N,5-dimethyl- makes it an interesting compound to study for its biological and pharmacological activities.

Mechanism Of Action

The mechanism of action of 6-Quinoxalinamine, N,5-dimethyl- is not fully understood. However, it is believed that its biological and pharmacological activities are due to its ability to bind to specific targets in cells. For example, it has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair.

Biochemical And Physiological Effects

Studies have shown that 6-Quinoxalinamine, N,5-dimethyl- has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, and it can reduce inflammation in cells and tissues. In addition, it has been shown to have anticancer properties, and it can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Quinoxalinamine, N,5-dimethyl- in lab experiments is its high selectivity and sensitivity for metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.

Future Directions

There are several future directions for research on 6-Quinoxalinamine, N,5-dimethyl-. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 6-Quinoxalinamine, N,5-dimethyl- involves the reaction of 5,6-diaminoquinoxaline with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst such as acetic acid, and the resulting product is purified by recrystallization. The synthesis of this compound has been reported in the literature, and it is a well-established method.

Scientific Research Applications

6-Quinoxalinamine, N,5-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.

properties

CAS RN

161696-98-6

Product Name

6-Quinoxalinamine, N,5-dimethyl-

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N,5-dimethylquinoxalin-6-amine

InChI

InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3

InChI Key

NXRPHEZQLSUGTO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=NC=CN=C12)NC

Canonical SMILES

CC1=C(C=CC2=NC=CN=C12)NC

Other CAS RN

161696-98-6

synonyms

6-Quinoxalinamine, N,5-dimethyl-

Origin of Product

United States

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